3-Ethyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

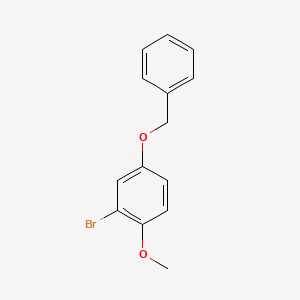

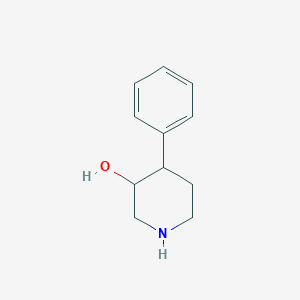

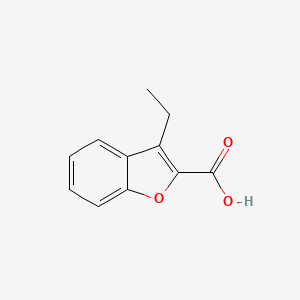

“3-Ethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . Other methods for constructing benzofuran rings have been discovered in recent years .

Molecular Structure Analysis

The molecular structure of “3-Ethyl-1-benzofuran-2-carboxylic acid” is composed of a benzofuran ring with an ethyl group at the 3-position and a carboxylic acid group at the 2-position .

Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction . Other benzofuran derivatives have shown potential anticancer activity .

Scientific Research Applications

Pharmaceutical Applications

3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. They have been studied for their anticancer properties, with certain benzofuran derivatives showing significant cell growth inhibitory effects on various cancer cell lines . Additionally, benzofuran compounds have been explored for their potential as anti-hepatitis C virus agents, which could lead to new treatments for hepatitis C disease .

Agricultural Chemistry

In agriculture, benzofuran derivatives are being researched for their potential use as pesticides and herbicides . The synthesis of benzofuran compounds using various catalytic methods could lead to the development of new agrochemicals that help protect crops from pests and diseases .

Material Science

Benzofuran derivatives are also significant in material science, particularly in the synthesis of organic electronic materials . Their unique structural properties can be utilized in creating components for organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis

In synthetic chemistry, 3-Ethyl-1-benzofuran-2-carboxylic acid is used as a building block for constructing complex molecular structures. It’s involved in cyclization reactions to form polycyclic benzofuran compounds, which are challenging to prepare otherwise . These compounds can serve as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Environmental Science

Benzofuran derivatives are being studied for their role in environmental remediation . They may be used to synthesize compounds that can degrade environmental pollutants or act as sensors for detecting hazardous substances .

Biochemistry

In biochemistry, benzofuran derivatives are important for studying enzyme inhibition and receptor binding . They can be used to develop inhibitors for enzymes like matrix metalloproteinases, which play a role in diseases such as osteoarthritis .

Food Industry

Although direct applications of 3-Ethyl-1-benzofuran-2-carboxylic acid in the food industry are not well-documented, benzofuran derivatives are being explored for their antioxidant properties, which could be beneficial in preserving food quality and extending shelf life .

Cosmetic Industry

In the cosmetic industry, benzofuran compounds may be utilized for their antimicrobial and antioxidant activities, contributing to the preservation and efficacy of cosmetic products .

Future Directions

Benzofuran derivatives have shown a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . Therefore, “3-Ethyl-1-benzofuran-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

3-Ethyl-1-benzofuran-2-carboxylic acid, also known as 2-Benzofurancarboxylic acid, 3-ethyl-, is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with their targets to induce changes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

26690-96-0 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)